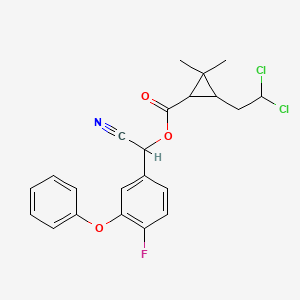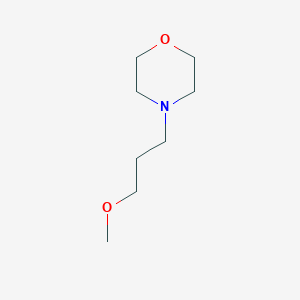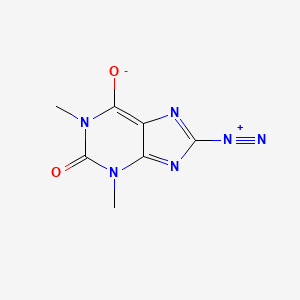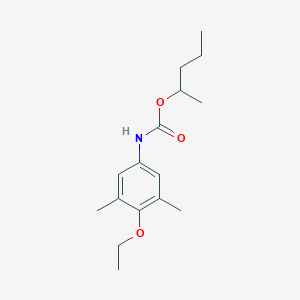
Pentan-2-yl (4-ethoxy-3,5-dimethylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentan-2-yl (4-ethoxy-3,5-dimethylphenyl)carbamate is an organic compound with the molecular formula C16H25NO3. It is known for its unique structural features, which include a carbamate group attached to a phenyl ring substituted with ethoxy and dimethyl groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pentan-2-yl (4-ethoxy-3,5-dimethylphenyl)carbamate typically involves the reaction of 4-ethoxy-3,5-dimethylphenol with pentan-2-yl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Pentan-2-yl (4-ethoxy-3,5-dimethylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different substituted carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted carbamates, amines, and oxidized derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Pentan-2-yl (4-ethoxy-3,5-dimethylphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Pentan-2-yl (4-ethoxy-3,5-dimethylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The ethoxy and dimethyl groups contribute to the compound’s overall stability and reactivity, influencing its interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Pentan-2-yl carbonochloridate: Similar in structure but with a carbonochloridate group instead of a carbamate group.
4-ethoxy-3,5-dimethylphenyl isocyanate: Contains an isocyanate group instead of a carbamate group.
Pentan-2-yl (4-methoxy-3,5-dimethylphenyl)carbamate: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
Pentan-2-yl (4-ethoxy-3,5-dimethylphenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and reactivity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
84971-10-8 |
|---|---|
Fórmula molecular |
C16H25NO3 |
Peso molecular |
279.37 g/mol |
Nombre IUPAC |
pentan-2-yl N-(4-ethoxy-3,5-dimethylphenyl)carbamate |
InChI |
InChI=1S/C16H25NO3/c1-6-8-13(5)20-16(18)17-14-9-11(3)15(19-7-2)12(4)10-14/h9-10,13H,6-8H2,1-5H3,(H,17,18) |
Clave InChI |
FOPHQFJCXBWQQG-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)OC(=O)NC1=CC(=C(C(=C1)C)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclohexanone, 2-[(1R)-1-(1-naphthalenyl)-2-nitroethyl]-, (2S)-](/img/structure/B14413884.png)

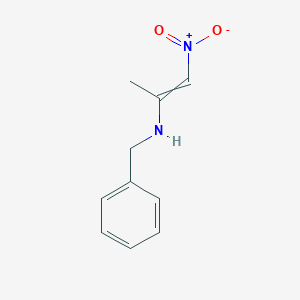

![2-(2,4-dimethylphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14413907.png)
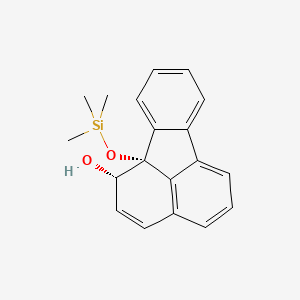
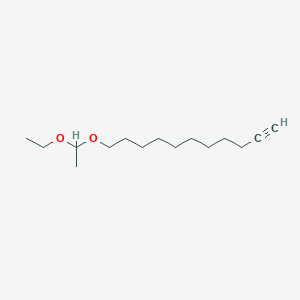

![2-[(Propan-2-yl)oxy]penta-2,4-dienenitrile](/img/structure/B14413931.png)

